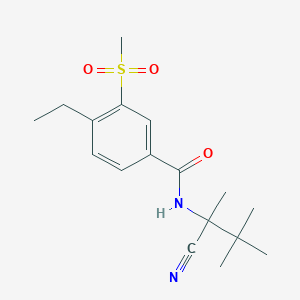
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide, also known as TCMCB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. This leads to the inhibition of various cellular processes that are regulated by CK2, such as cell growth, differentiation, and apoptosis. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to be a potent and selective inhibitor of CK2, with minimal off-target effects.
Biochemical and Physiological Effects
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to regulate the circadian rhythms of cells by inhibiting CK2-mediated phosphorylation of clock proteins. In addition, N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been shown to have neuroprotective effects by inhibiting CK2-mediated phosphorylation of tau protein, which is involved in the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in lab experiments is its high potency and selectivity for CK2. This allows for precise and specific inhibition of CK2-mediated processes without affecting other cellular processes. However, one of the limitations of using N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide. Another direction is the use of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in combination with other drugs to enhance their efficacy in the treatment of cancer and other diseases. Furthermore, the role of CK2 in the regulation of circadian rhythms and the development of neurological disorders such as Alzheimer's disease is an area of active research, and N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide can be used as a tool compound to further study these processes.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide involves the reaction of 4-ethyl-3-methanesulfonylbenzoic acid with 1-cyano-1,2,2-trimethylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide in high purity.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has been widely used as a tool compound in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide has also been used to study the role of CK2 in the regulation of circadian rhythms and in the development of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-4-ethyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-7-12-8-9-13(10-14(12)23(6,21)22)15(20)19-17(5,11-18)16(2,3)4/h8-10H,7H2,1-6H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTRMYSZMDDGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)NC(C)(C#N)C(C)(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2,2-trimethylpropyl)-4-ethyl-3-methanesulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)
![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)


![N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)
![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)


![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)
